2-Bromo-4'-methylacetophenone-d3
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Overview
Description
2-Bromo-4’-methylacetophenone-d3 is a deuterated derivative of 2-Bromo-4’-methylacetophenone. This compound is often used in research and development, particularly in the study of organic synthesis reactions. The deuterium labeling helps in investigating reaction mechanisms and kinetics by replacing hydrogen atoms with deuterium.
Mechanism of Action
Target of Action
2-Bromo-4’-methylacetophenone-d3 is a deuterated organic synthetic compound Similar compounds, such as α-bromoketones, have been used in various chemical reactions .
Mode of Action
It’s known that α-bromoketones, a class of compounds to which 2-bromo-4’-methylacetophenone-d3 belongs, are involved in α-bromination reactions . In these reactions, the bromine atom is added to the α-position of the carbonyl group, resulting in the formation of α-bromoketones .
Biochemical Pathways
Α-bromoketones are known to be significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Result of Action
Α-bromoketones, a class of compounds to which it belongs, are known to be significant intermediates in organic synthesis, suggesting that they may play a role in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-4’-methylacetophenone-d3 can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other chemicals, and specific conditions under which the compound is stored or used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-methylacetophenone-d3 typically involves the bromination of 4’-methylacetophenone. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours . The deuterated form is achieved by replacing the hydrogen atoms with deuterium during the synthesis process.
Industrial Production Methods
Industrial production of 2-Bromo-4’-methylacetophenone-d3 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-methylacetophenone-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 4’-methylacetophenone derivatives.
Reduction: Formation of 4’-methylphenylethanol.
Oxidation: Formation of 4’-methylbenzoic acid.
Scientific Research Applications
2-Bromo-4’-methylacetophenone-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and kinetics.
Biology: Employed in labeling studies to track metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-nitroacetophenone
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-chloroacetophenone
Uniqueness
2-Bromo-4’-methylacetophenone-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling provides enhanced stability and allows for more precise studies of reaction mechanisms and kinetics. The presence of the methyl group also influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-bromo-1-[4-(trideuteriomethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVGXFREOJHJAX-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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